Phenelzine sulfate
Overview
Description
Phenelzine sulfate is a potent, non-selective monoamine oxidase inhibitor (MAOI) used in treating depression and as an anxiolytic in adults . It is a hydrazine derivative and is one of the few remaining non-selective monoamine oxidase inhibitors still in regular clinical use .
Molecular Structure Analysis
The molecular formula of Phenelzine sulfate is C8H14N2O4S . It has a molecular weight of 234.28 g/mol . The IUPAC name for Phenelzine sulfate is 2-phenylethylhydrazine; sulfuric acid .Chemical Reactions Analysis
Phenelzine sulfate is involved in various chemical reactions. It acts as an inhibitor and substrate of monoamine oxidase, which subsequently causes an elevation in brain levels of catecholamines and serotonin .Physical And Chemical Properties Analysis
Phenelzine sulfate is an organic molecular entity . It is soluble in water and practically insoluble in ethanol, chloroform, and ether .Scientific Research Applications
Potentiation by Tryptophan
A study investigated the potentiation of Phenelzine Sulfate, a monoamine oxidase (MAO) inhibitor, by tryptophan in depressed patients. The addition of tryptophan supplements significantly improved depression symptoms, indicating a synergistic effect between these compounds in treating depression (Glassman & Platman, 1969).
Task-Dependent Effects on Memory
Research on the effects of Phenelzine Sulfate on memory revealed task-dependent outcomes. In animal models, Phenelzine enhanced inhibitory avoidance memory while impairing spatial water maze retention, suggesting differential impacts on memory processes depending on the task (Parent, Habib, & Baker, 1999).
Neuroprotection and Mitochondrial Preservation
Phenelzine has been shown to exhibit neuroprotective effects in the context of traumatic brain injury, attributed to its ability to scavenge lipid peroxidation-derived aldehydes like 4-Hydroxy-2-Nonenal. This action helps preserve mitochondrial function and prevent respiratory dysfunction post-injury (Singh et al., 2013).
Impact on Cerebral Monoamines and Amino Acids
Studies have demonstrated Phenelzine's impact on increasing levels of cerebral monoamines (such as dopamine and serotonin) and amino acids, including gamma-aminobutyric acid (GABA), following acute administration. These neurochemical changes suggest a complex interaction with neurotransmitter systems, with implications for treating depression and anxiety disorders (Parent, Habib, & Baker, 2000).
Enhancing Extracellular GABA Levels
Further research into Phenelzine's effects revealed its role in increasing extracellular levels of GABA in the brain, pointing towards its potential anxiolytic effects. This increase in GABA levels could contribute to Phenelzine's efficacy in treating anxiety and panic disorders (Parent, Master, Kashlub, & Baker, 2002).
Safety And Hazards
Future Directions
Phenelzine sulfate is often relegated to second-line treatment for recalcitrant cases that are resistive to first-line therapeutic options . Some authors have recently supported increased consideration of MAOI use, despite the typical concerns regarding the need for divided dosing, dietary concerns/limitations, and drug-drug interactions .
properties
IUPAC Name |
2-phenylethylhydrazine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBKMJIPNDOHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021144 | |
Record name | Phenylethylhydrazine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenelzine sulfate | |
CAS RN |
156-51-4 | |
Record name | Phenelzine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenelzine sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenelzine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenelzine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylethylhydrazine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenelzine hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENELZINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2681D7P965 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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